PKC-IN-5 (H-7) 的广谱激酶抑制特征: 在PKA、PKG和MLCK抑制活性方面与staurosporine的比较
PKC-IN-5 (H-7) 是一种广谱蛋白激酶抑制剂, 对多种激酶均有抑制活性。其对PKA的Ki值为3.0 μM, 实际上高于对PKC的抑制活性(Ki = 6.0 μM) [1]。相比之下, staurosporine对PKC的IC50为9.5 nM, 但对PKA的IC50为42 nM, 显示出不同的选择性特征 [2]。H-7还对PKG (Ki = 5.8 μM) 和MLCK (Ki = 97 μM) 具有抑制活性 [1]。
| Evidence Dimension | Multiple kinase inhibition profile (Ki/IC50 values) |
|---|---|
| Target Compound Data | PKC Ki = 6.0 μM; PKA Ki = 3.0 μM; PKG Ki = 5.8 μM; MLCK Ki = 97 μM |
| Comparator Or Baseline | Staurosporine: PKC IC50 = 9.5 nM; PKA IC50 = 42 nM |
| Quantified Difference | H-7对PKA的抑制活性高于对PKC的抑制活性(3.0 μM vs 6.0 μM), 而staurosporine对PKC的抑制活性约为H-7的1900倍(9.5 nM vs 18 μM) |
| Conditions | In vitro purified kinase assays; rat brain PKC |
Why This Matters
对于需要同时抑制多个激酶通路的实验, PKC-IN-5 (H-7) 提供了独特的广谱抑制特征, 这与高选择性或高PKC特异性的抑制剂形成对比, 研究者需根据实验目的选择合适的工具药。
- [1] Santa Cruz Biotechnology. H-7, Dihydrochloride (CAS 108930-17-2) Technical Datasheet. View Source
- [2] Quick J, et al. Modulation of cellular processes by H7, a non-selective inhibitor of protein kinases. Agents Actions. 1991;32(3-4):164-168. View Source
